Lipophilicity and Metabolic Stability: Lower LogP Compared to N-Alkylated Derivatives
The target compound 3,5-dimethyl-1H-pyrazol-4-ol exhibits a computed XLogP3 value of 0.4, which is substantially lower than that of its N-ethyl (XLogP3 1.0) and N-isopropyl (XLogP3 1.4) analogs [1]. This reduced lipophilicity translates to improved aqueous solubility and potentially lower non-specific protein binding, a critical factor for in vitro assay reliability and in vivo pharmacokinetic behavior [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol: XLogP3 = 1.0; 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = -0.6 vs ethyl analog; ΔXLogP3 = -1.0 vs isopropyl analog |
| Conditions | Computed values from PubChem (XLogP3 algorithm) |
Why This Matters
Lower LogP predicts better aqueous solubility and reduced non-specific binding, essential for accurate biochemical and cellular assays where excessive lipophilicity can cause false positives or compound precipitation.
- [1] PubChem. (2025). 3,5-dimethyl-1H-pyrazol-4-ol (CID 71184), 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol (CID 65556622), and 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CID 65556621) Compound Summaries. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
